3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Description

Structural Overview

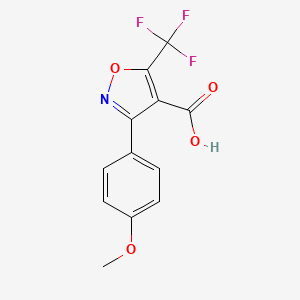

3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered isoxazole ring with three distinct functional groups:

- A 4-methoxyphenyl substituent at position 3

- A trifluoromethyl group (-CF₃) at position 5

- A carboxylic acid moiety (-COOH) at position 4

The isoxazole core (C₃H₃NO) provides electron-rich characteristics due to the adjacent nitrogen and oxygen atoms, while the substituents modulate its physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the carboxylic acid enables hydrogen bonding and salt formation.

Nomenclature

Systematic IUPAC Name

The compound is formally named 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid under IUPAC rules, reflecting:

Molecular Formula and Weight

Table 2: Molecular Specifications

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₈F₃NO₄ | |

| Molecular weight | 287.19 g/mol | |

| Exact mass | 287.0408 Da |

The formula accounts for 12 carbons, including the aromatic phenyl ring (C₆H₅OCH₃) and trifluoromethyl group (CF₃). The oxygen-rich structure (4 oxygen atoms) contributes to polar surface area (85.9 Ų).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While experimental spectra are not publicly available, predicted shifts align with analogous isoxazole derivatives:

Infrared (IR) Spectroscopy

Key absorption bands:

Crystallographic and Computational Data

X-ray Crystallography

No published crystal structures exist for this compound. Comparative analysis with similar isoxazoles suggests:

Computational Modeling

Comparative Structural Analysis

Table 3: Analogous Isoxazole Derivatives

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO4/c1-19-7-4-2-6(3-5-7)9-8(11(17)18)10(20-16-9)12(13,14)15/h2-5H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLKCDMUQMRNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid typically involves:

- Formation of the isoxazole ring substituted with a 4-methoxyphenyl group.

- Introduction or presence of a trifluoromethyl group at the 5-position.

- Installation or conversion to the carboxylic acid functional group at the 4-position.

Two main approaches are documented:

- Direct synthesis of the isoxazole carboxylic acid with the 4-methoxyphenyl substituent followed by trifluoromethyl group introduction or coupling.

- Stepwise synthesis starting from precursors like ethylacetoacetate derivatives, followed by ring closure, ester hydrolysis, and amide formation involving trifluoromethyl aniline derivatives.

Detailed Preparation Method from Patent CN102977044A

This Chinese patent describes a method for preparing 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid, which is closely related to the target compound but without the trifluoromethyl group explicitly stated. The procedure can be adapted or extended for the trifluoromethyl derivative.

- Starting materials: 4-methoxybenzaldehyde and hydroxylamine hydrochloride.

- Reaction conditions: Hydroxylamine hydrochloride is freed under alkaline conditions in a mixed solvent system (e.g., trimethyl carbinol and water).

- Formation of isoxazole intermediate: The aldehyde reacts with the freed hydroxylamine to form an oxime intermediate, which undergoes cyclization with methyl acrylate in the presence of copper powder and other catalysts.

- Hydrolysis and acidification: The methyl ester intermediate is hydrolyzed with potassium hydroxide, then acidified with hydrochloric acid to yield the carboxylic acid.

- Purification: Filtration and washing yield the pure 3-(4-methoxyphenyl)-isoxazole-5-carboxylic acid.

| Parameter | Details |

|---|---|

| Solvent | Mixed solvent (e.g., trimethyl carbinol/water) |

| Alkali used | NaOH, KOH, sodium bicarbonate, triethylamine |

| Temperature | −10 °C to 50 °C |

| Reaction time | 1 to 5 hours |

This method emphasizes mild conditions and flexibility in solvent and base choice, allowing adaptation for scale-up or modification to incorporate trifluoromethyl substituents.

This patent outlines a multi-step process for preparing 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, a compound structurally related to the target acid but involving an amide derivative. The key transformations are relevant for understanding the trifluoromethyl group introduction and carboxylic acid functionalization.

| Step | Reaction Description | Conditions & Notes |

|---|---|---|

| (a) | Reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester | 75–150 °C; forms key intermediate |

| (b) | Cyclization with hydroxylamine sulfate and sodium acetate or trifluoroacetic acid salt to form ethyl-5-methylisoxazole-4-carboxylate | −20 °C to 10 °C; introduces isoxazole ring |

| (c) | Hydrolysis of ester to 5-methylisoxazole-4-carboxylic acid | Strong acid treatment; isolation by crystallization |

| (d) | Conversion of acid to acid chloride using thionyl chloride | Anhydrous SOCl2; solvent optional (toluene preferred); temperature 0–50 °C |

| (e) | Reaction of acid chloride with trifluoromethyl aniline and amine base to form the trifluoromethyl-substituted amide | 0–50 °C (preferably 0–20 °C); amine bases like triethylamine used |

This method highlights the preparation of trifluoromethyl-substituted isoxazole derivatives via acid chloride intermediates and amide formation, which can be adapted to prepare the corresponding carboxylic acid by modifying the final steps.

Comparative Table of Preparation Methods

| Aspect | Method from CN102977044A (Isoxazole Acid) | Method from US20030139606A1 (Trifluoromethyl Amide) |

|---|---|---|

| Starting materials | 4-Methoxybenzaldehyde, hydroxylamine hydrochloride | Ethylacetoacetate, triethylorthoformate, acetic anhydride |

| Key intermediate | Isoxazole methyl ester | Ethyl ethoxymethyleneacetoacetic ester |

| Introduction of trifluoromethyl | Not explicit; possible via trifluoroacetic acid salts or anilines | Via trifluoromethyl aniline coupling with acid chloride |

| Reaction conditions | Mild alkaline, 1–5 h, −10 to 50 °C | Multi-step, 75–150 °C for ester formation, 0–50 °C for coupling |

| Purification | Filtration, crystallization | Crystallization of acid, isolation of acid chloride intermediate |

| Solvents | Mixed alcohol/water solvents | Toluene, chlorinated solvents for acid chloride formation |

Research Findings and Notes

- The hydroxylamine-mediated cyclization is a reliable method for constructing the isoxazole ring with the 4-methoxyphenyl substituent.

- The trifluoromethyl group introduction is efficiently achieved via coupling with trifluoromethyl aniline derivatives, often after conversion of the acid to the acid chloride.

- Reaction temperatures and solvent choices are critical for yield and purity; anhydrous conditions are preferred for acid chloride formation.

- The use of bases like triethylamine in the amide formation step helps neutralize generated HCl and drives the reaction forward.

- The methods provide high yields and purity, suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid exhibits significant anticancer properties. Research published in Journal of Medicinal Chemistry highlighted its potential as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Case Study:

A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.

Agrochemical Applications

2. Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Its trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues. Research published in Pest Management Science demonstrated that formulations containing this compound effectively controlled several weed species with minimal phytotoxicity to crops.

Data Table: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Control (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 78 |

| Setaria viridis | 100 | 90 |

Materials Science Applications

3. Synthesis of Fluorinated Polymers

In materials science, this compound is utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications such as coatings and sealants.

Case Study:

A research team developed a fluorinated polymer using this compound as a precursor. The resulting material demonstrated superior water repellency and durability under extreme conditions, outperforming conventional polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural differences and similarities with analogues:

Structural and Electronic Comparisons

Electron-Donating vs. Withdrawing Groups :

- The 4-methoxyphenyl group in the target compound donates electrons via resonance (+M effect), contrasting with electron-withdrawing groups (e.g., -F, -Cl, -CF₃) in analogues like 3-(4-fluorophenyl) derivatives and 5-(trifluoromethyl)isoxazole-4-carboxylic acid .

- Trifluoromethyl at position 5 increases acidity (pKa ~2-3) compared to methyl or halogens due to strong -I effects .

Conformational Flexibility :

- Crystallographic studies of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (a methyl analogue) reveal planar isoxazole rings with perpendicular methoxyphenyl orientations, suggesting similar steric constraints in the target compound . In contrast, fluorophenyl derivatives (e.g., ) exhibit variable planarity depending on substitution patterns .

Key Research Findings

- Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism compared to methyl or hydrogen analogues, as seen in fluorinated isoxazole derivatives .

- Crystallinity : Single-crystal XRD data for methyl analogues () confirm triclinic symmetry (P̄1 space group), likely shared by the target compound due to structural similarity .

Biological Activity

Overview

3-(4-Methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole class, which is characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The unique structural features, particularly the presence of the trifluoromethyl group and the methoxyphenyl substituent, contribute to its pharmacological profile.

- IUPAC Name : 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

- Molecular Formula : C12H8F3NO4

- Molecular Weight : 287.19 g/mol

- CAS Number : 1159978-83-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It can modulate enzyme activity and signal transduction pathways, leading to significant biological effects such as:

- Inhibition of cancer cell proliferation

- Induction of apoptosis in cancer cells

- Antibacterial activity against specific pathogens

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The compound's IC50 values indicate its potency:

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.48 | Doxorubicin | 1.93 |

| HCT-116 | 0.78 | Doxorubicin | 2.84 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antibacterial Activity

In addition to its anticancer properties, this compound also exhibits antibacterial activity against various strains of bacteria. Studies have indicated that it can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria, making it a candidate for further investigation in antimicrobial therapy.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of experiments conducted on different cancer cell lines revealed that the compound significantly reduces cell viability in a dose-dependent manner. Flow cytometry analyses indicated that it triggers apoptosis via caspase activation pathways.

- Structure-Activity Relationship (SAR) : Research highlights the importance of the trifluoromethyl and methoxy groups in enhancing biological activity. Modifications to these functional groups can lead to variations in potency and selectivity against different biological targets.

- Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key enzymes involved in cancer progression, providing insights into its potential mechanism of action at the molecular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.